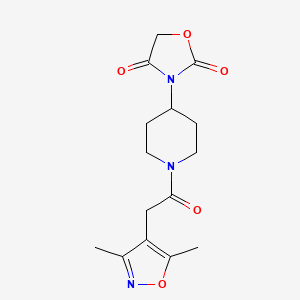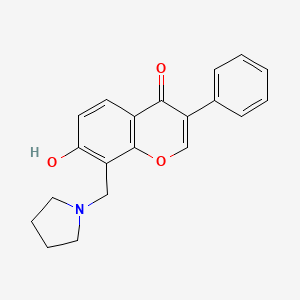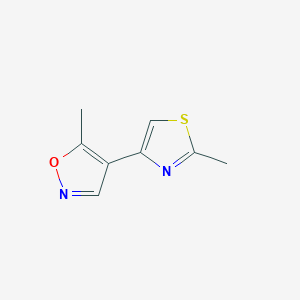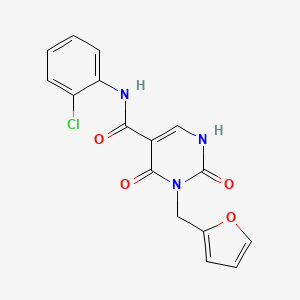![molecular formula C5H10ClF2N B2808251 [(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride CAS No. 2241139-59-1](/img/structure/B2808251.png)
[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride” is a chemical compound with the IUPAC name ( (1S,3R)-2,2-difluoro-3-methylcyclopropyl)methanamine hydrochloride . It has a molecular weight of 157.59 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9F2N.ClH/c1-3-4 (2-8)5 (3,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 157.59 .Wissenschaftliche Forschungsanwendungen
Improved Industrial Synthesis of Antidepressant Sertraline : The compound is utilized in the novel industrial synthesis of sertraline hydrochloride, an effective antidepressant. The process involves intermediates that are stable under normal conditions and can be obtained through environmentally acceptable reactions. This synthesis provides sertraline hydrochloride with the purity required for pharmaceutical ingredients (Vukics et al., 2002).
Synthesis of N-Substituted Derivatives : Research includes the synthesis of new derivatives of this compound, which have shown a broad spectrum of biological activity. These derivatives are produced through reactions with diethyl oxalate, leading to various byproducts with potential biological significance (Aghekyan et al., 2013).
Structural Analysis of Derivatives : Studies have been conducted on the synthesis and structural analysis of derivatives from dehydro-abietylamine. These analyses include understanding the conformation of various rings in the compound, which is critical for its biological activity (Wu et al., 2009).
Investigation into Biological Activity : There is research focused on the synthesis and biological evaluation of derivatives with cyclopropyl moiety. These studies look into the biological activity of these derivatives, particularly their inhibitory effects on certain enzymes, which could have implications for the treatment of diseases like Alzheimer's (Boztaş et al., 2019).
Exploring Photocytotoxic Properties : Studies include the synthesis of iron(III) complexes with derivatives of this compound to examine their photocytotoxic properties. This research is significant in understanding how these compounds can be used in cellular imaging and possibly in the treatment of diseases through the generation of reactive oxygen species (Basu et al., 2014).
Chromatography and Selective Complexation : There's also research on the large-scale synthesis of derivatives and their isolation using techniques like cation-exchange chromatography. These methods are efficient compared to conventional methods and are crucial in the purification process of these compounds (Geue et al., 1983).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The field of difluoromethylation, which this compound is a part of, has seen recent advances and is a subject of ongoing research . The development of new difluoromethylation reagents and processes could potentially lead to new applications for compounds like “[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride”.
Eigenschaften
IUPAC Name |
[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-3-4(2-8)5(3,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSQDQYFBWIDR-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808168.png)




![3-Benzyl-7-[(2-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2808175.png)


![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)
![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2808185.png)
![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)

